Compound Description: 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a key intermediate in the synthesis of various biologically active compounds. Its synthesis involves a five-step process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline. The steps include nitration, chlorination, N-alkylation, reduction, and condensation. []
Relevance: This compound shares the 4-bromo-2-fluorophenyl moiety with the target compound, N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. The presence of this common structural feature highlights a potential relationship in their synthetic pathways or intended biological targets. []
Compound Description: N-(2-bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide, also known as CPAM, is a small catecholic amide with halogen substituents. It has demonstrated significant anti-diabetic activity in streptozotocin-induced diabetic rats, effectively reducing blood sugar levels. [] Further research suggests CPAM also possesses antioxidant and antibacterial properties. []
Relevance: CPAM exhibits structural similarities to N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, specifically the presence of a halogenated phenyl ring. In CPAM, it's a 2-bromo-4-fluorophenyl group, whereas the target compound contains a 4-bromo-2-fluorophenyl moiety. This similarity suggests potential shared pharmacological properties or similar modes of action. []
Compound Description: MMV665953, chemically named 1‐(3‐chloro‐4‐fluorophenyl)‐3‐(3,4‐dichlorophenyl)urea, is recognized for its potent anti-staphylococcal and anti-biofilm activities. It effectively eradicates Staphylococcus aureus biofilms, proving more bactericidal than conventional antibiotics. []
Relevance: While MMV665953 belongs to the urea class and the target compound N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is a glycinamide derivative, they share a key structural feature: a dihalogenated phenyl ring. MMV665953 features a 3,4-dichlorophenyl group, directly mirroring the same substituent in the target compound. This commonality may indicate potential overlap in their biological targets or pharmacological activities, despite belonging to different chemical classes. []
Compound Description: Similar to MMV665953, MMV665807 (5‐chloro‐2‐hydroxy‐N‐[3‐(trifluoromethyl)phenyl]benzamide) also exhibits strong anti-staphylococcal and anti-biofilm properties, effectively combating Staphylococcus aureus biofilms. []
Relevance: Although MMV665807 represents a benzamide derivative, distinct from the glycinamide structure of the target compound N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, their shared focus on anti-staphylococcal activity points to a potential commonality in their biological targets. The presence of halogenated aromatic rings in both structures further supports this possibility. []
Compound Description: This compound, (2S)-1-[[(7R)-7-(3,4-dichlorophenyl)-4,7-dihydro-5-methylpyrazolo[1,5]pyrimidin-6-yl]carbonyl]-2-(4-fluorophenyl)pyrrolidine, is a potent IKur channel blocker. The research focuses on identifying its novel crystalline forms with enhanced stability and desirable pharmaceutical properties. []
Relevance: The relevance to the target compound, N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, lies in the shared presence of a 3,4-dichlorophenyl moiety. Despite the substantial differences in their overall structures and target biological pathways, this common substituent hints at potential shared synthetic building blocks or underlying design principles. []
Compound Description: MF498, a selective E prostanoid receptor 4 (EP4) antagonist, effectively reduces joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. [] Its mechanism of action involves blocking the EP4 receptor, which plays a crucial role in prostaglandin E2 signaling and inflammatory responses. []
Relevance: Although MF498 exhibits a complex polycyclic structure, distinct from the target compound N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, both compounds share the presence of a sulfonamide group (-SO2NH-). This structural similarity, despite the overall differences in their core structures and target pathways, might indicate a common element in their chemical synthesis or potentially shared interactions with specific protein targets. []
Compound Description: A-278637, chemically named (−)-(9S)-9-(3-bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-dioxide, acts as a potent ATP-sensitive potassium (KATP) channel opener. It effectively suppresses urinary bladder contractions in preclinical models of overactive bladder, demonstrating a favorable selectivity profile compared to other KATP channel openers. [, ]
Relevance: Both A-278637 and the target compound, N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, feature a halogenated phenyl ring as a prominent structural element. A-278637 contains a 3-bromo-4-fluorophenyl group, whereas the target compound possesses a 4-bromo-2-fluorophenyl moiety. This similarity, coupled with their distinct biological activities, highlights how subtle changes in halogen position can significantly alter a compound's pharmacological profile and target interactions. [, ]
Compound Description: Derivatives of 4‐phenyl‐1,2,3,4‐tetrahydro‐1‐naphthalenamine are a class of compounds studied for their potential therapeutic applications in treating psychosis. [] These compounds demonstrate antipsychotic activity and might offer benefits in managing schizophrenia-type psychosis. []
Relevance: While structurally distinct from the target compound N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, this class of compounds showcases the diverse therapeutic potential of aromatic amine derivatives. Both classes highlight the exploration of substituted aromatic amines for potential medicinal applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.